molecular formula C11H10N2O3 B1408769 methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate CAS No. 1043878-21-2

methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Cat. No.: B1408769
CAS No.: 1043878-21-2
M. Wt: 218.21 g/mol
InChI Key: GFGOBEIFQATJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine core. Key functional groups include a cyano (-CN) substituent at position 3, a hydroxyl (-OH) group at position 2, and a methyl carboxylate (-COOCH₃) at position 2. The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold imparts conformational rigidity, while the substituents influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding .

Properties

IUPAC Name

methyl 3-cyano-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)9-6-3-2-4-8(6)13-10(14)7(9)5-12/h2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGOBEIFQATJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC2=C1CCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate typically involves multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Analogous Compounds

  • CAPD-1–CAPD-4 Derivatives (): Synthesized via cyclocondensation with sodium alkoxide, yielding alkoxy and aryl substituents. These lack hydroxyl and carboxylate groups, relying instead on aryl groups for steric stabilization .
  • Pyran Derivatives (): Synthesized using malononitrile or ethyl cyanoacetate under reflux conditions. These feature pyran cores instead of pyridine, highlighting the structural diversity achievable with similar nitrile precursors .

Structural and Functional Group Analysis

Cyclopenta[b]pyridine Core vs. Pyran Analogs

The fused cyclopentane ring introduces puckering (as defined in ), which may influence crystal packing and solubility .

Substituent Effects

  • Hydroxyl Group (-OH) : Unique to the target compound, this group enables strong hydrogen bonding, as described in . This contrasts with alkoxy (-O-R) groups in CAPD derivatives, which offer weaker hydrogen-bonding capacity but greater lipophilicity .
  • Cyano (-CN) and Carboxylate (-COOCH₃): The electron-withdrawing -CN group enhances electrophilicity, while the carboxylate improves solubility in polar solvents. Similar functional groups in and compounds suggest utility in agrochemicals or pharmaceuticals .

Agrochemical Potential

highlights the use of cyclopentanone derivatives as intermediates in fungicide production (e.g., metconazole). The target compound’s nitrile and carboxylate groups may confer similar bioactivity, though direct evidence is lacking .

Crystallographic Behavior

Software like SHELXL () and ORTEP-3 () could refine its crystal structure, though the compound’s complexity may require advanced computational tools .

Biological Activity

Methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyano group and a hydroxy group attached to a cyclopenta[b]pyridine framework, which enhances its reactivity and interaction with biological targets. The IUPAC name highlights its complex structure:

Property Details
IUPAC Name This compound
Molecular Formula C11_{11}H10_{10}N2_{2}O3_{3}
Molecular Weight 218.21 g/mol
CAS Number 1043878-21-2

This compound interacts with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases such as PIM1 kinase, which is involved in cancer cell proliferation. Inhibiting this enzyme can lead to cancer cell arrest and apoptosis .
  • Antioxidant Activity : It exhibits antioxidant properties that can protect cells from oxidative stress, potentially reducing the risk of various diseases .
  • AMPK Activation : Some derivatives have been reported to activate AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and is a target for treating metabolic disorders .

Biological Activities

The biological activities of this compound and its derivatives include:

  • Anticancer Activity : Several studies indicate that derivatives of this compound possess significant anticancer properties by targeting various cancer-related pathways .
  • Antimicrobial Properties : The compound has been associated with antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of methyl 3-cyano derivatives against human gastric cancer cell lines. Compounds showed growth inhibition rates between 75% to 84% at concentrations of 40 µg/mL, indicating strong anticancer potential .
  • PIM1 Kinase Inhibition Study : Research highlighted the effectiveness of several cyanopyridine derivatives in inhibiting PIM1 kinase with IC50 values as low as 50 nM, showcasing their potential as anticancer agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound Name Key Features Biological Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneLacks cyano and hydroxy groupsLimited anticancer activity
3-Amino-6,7-dihydro-5H-cyclopenta[b]thieno-[3,2-e]pyridinesContains thieno ringAntimicrobial and anticancer effects

Q & A

Q. What are the common synthetic routes for methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., substituted pyridine derivatives) under controlled conditions. Key steps include:
  • Cyclopentane ring formation : Use of acid-catalyzed or thermal cyclization.
  • Functional group introduction : Cyanation via nucleophilic substitution (e.g., KCN/CuCN) and esterification with methanol under anhydrous conditions.
  • Critical parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd for cross-coupling reactions).
  • Yield optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). For detailed protocols, refer to analogous cyclopenta[b]pyridine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxy at C2, cyano at C3). Key shifts: C4-carboxylate (δ ~165 ppm in ¹³C), cyclopentane protons (δ 1.8–2.5 ppm in ¹H) .
  • IR spectroscopy : Confirms functional groups (e.g., -OH stretch ~3200 cm⁻¹, C≡N ~2250 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 248.08).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer : Contradictions may arise from assay variability or off-target effects. Strategies include:
  • Orthogonal assays : Compare biochemical (e.g., fluorogenic substrate cleavage) vs. cellular (e.g., luciferase reporter) assays.
  • Molecular docking : Use software (AutoDock Vina) to predict binding modes to target enzymes (e.g., kinases) and validate with mutagenesis studies.
  • Dose-response curves : Ensure IC50 values are consistent across replicates. Refer to studies on analogous pyridine derivatives for benchmarking .

Q. What strategies optimize the solubility and stability of this compound for in vivo pharmacological studies?

  • Methodological Answer :
  • Co-solvent systems : Test DMSO/PEG-400 mixtures for aqueous compatibility.
  • Salt formation : Explore sodium or hydrochloride salts to enhance solubility.
  • Prodrug design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl for hydrolytic stability).
  • Stability assays : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s biological activity?

  • Methodological Answer : A comparative SAR study using analogs reveals:
Substituent (Position)Bioactivity (IC50, nM)Notes
-CN (C3)85 ± 12Baseline
-NO2 (C3)220 ± 30Reduced potency
-CH3 (C5)45 ± 8Enhanced selectivity
Key trends: Electron-withdrawing groups at C3 decrease activity, while hydrophobic groups at C5 improve target binding. Docking simulations align with experimental data .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies involving this compound?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
  • Replicate design : Use ≥3 biological replicates to account for cell-line variability. See environmental toxicology frameworks for analogous protocols .

Q. How can researchers validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

  • Methodological Answer :
  • CRISPR/Cas9 knockouts : Silence putative targets (e.g., kinase genes) and assess compound efficacy loss.
  • Thermal shift assays (TSA) : Measure protein melting shifts to confirm direct binding.
  • Transcriptomics : RNA-seq identifies downstream pathways affected (e.g., apoptosis markers). Cross-reference with cyclopenta[b]pyridine analogs for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate
Reactant of Route 2
methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.